3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine
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Overview
Description
3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by the presence of a chloro group at the 3-position and a methylsulfonyl group at the 2-position of the pyrido[2,3-b]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine typically involves the following steps:
Formation of the Pyrido[2,3-b]pyrazine Core: The pyrido[2,3-b]pyrazine core can be synthesized through a multicomponent reaction involving the condensation of appropriate starting materials such as pyridine derivatives and hydrazine.
Introduction of the Chloro Group: The chloro group can be introduced at the 3-position through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added at the 2-position through a sulfonylation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized derivatives .
Scientific Research Applications
3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the chloro and methylsulfonyl groups.
3-Chloro-2-(methylsulfonyl)pyridine: A similar compound with a pyridine core instead of pyrido[2,3-b]pyrazine.
2-(Methylsulfonyl)pyrido[2,3-b]pyrazine: A compound with only the methylsulfonyl group and no chloro group.
Uniqueness
3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine is unique due to the presence of both the chloro and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Properties
CAS No. |
1956365-93-7 |
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Molecular Formula |
C8H6ClN3O2S |
Molecular Weight |
243.67 g/mol |
IUPAC Name |
3-chloro-2-methylsulfonylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H6ClN3O2S/c1-15(13,14)8-6(9)12-7-5(11-8)3-2-4-10-7/h2-4H,1H3 |
InChI Key |
KWVONVZTVREYBS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(N=CC=C2)N=C1Cl |
Origin of Product |
United States |
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